molecular formula C10H12O2 B1207492 3-Phenylbutyric acid CAS No. 4593-90-2

3-Phenylbutyric acid

Cat. No.: B1207492
CAS No.: 4593-90-2
M. Wt: 164.20 g/mol
InChI Key: ZZEWMYILWXCRHZ-UHFFFAOYSA-N
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Description

3-Phenylbutyric acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a monocarboxylic acid that is butanoic acid substituted by a phenyl group at position 3. This compound is also known by other names such as β-Phenyl-n-butyric acid and Benzenepropanoic acid, β-methyl- .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the purification of industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified phenylbutyric acid is then reacted with sodium reagents to obtain sodium phenylbutyrate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

3-Phenylbutyric acid, a derivative of butyric acid, is primarily targeted at the management of chronic urea cycle disorders due to deficiencies in specific enzymes . It has been found to be involved in lipid metabolism and amino acid transport, focusing on key targets including Comt, Slc6a4, Maoa, Ppara, Pparg, Ptgs2, and Trpv1 .

Mode of Action

This compound demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is suggested that this compound can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .

Biochemical Pathways

This compound is a fatty acid naturally produced by colonic bacteria fermentation . It is involved in the urea cycle, offering an alternative pathway to allow excretion of excess nitrogen . It also plays a role in lipid metabolism and amino acid transport .

Pharmacokinetics

In the human body, this compound is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation, mainly in the liver and kidneys, to the active form, phenylacetate . Phenylacetate conjugates with glutamine to phenylacetylglutamine, which is eliminated with the urine .

Result of Action

The molecular and cellular effects of this compound’s action include decreasing elevated plasma ammonia glutamine levels in patients with urea cycle disorders and increasing waste nitrogen excretion in the form of phenylacetylglutamine . It also has the potential to reduce mucosal inflammation, regulate transepithelial fluid transport, and improve oxidative status .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of colonic bacteria for its natural production . Its efficacy and stability can be affected by factors such as diet and the presence of specific enzymes in the body .

Biochemical Analysis

Biochemical Properties

3-Phenylbutyric acid plays a significant role in biochemical reactions, particularly in the context of metabolic and cellular processes. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound is known to act as a histone deacetylase inhibitor, which affects gene expression by altering the acetylation status of histones . Additionally, it serves as a chemical chaperone, aiding in the proper folding of proteins and preventing misfolding and aggregation . These interactions highlight the compound’s multifaceted role in cellular biochemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the unfolded protein response (UPR) pathway, which is crucial for maintaining cellular homeostasis under stress conditions . It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Furthermore, this compound has been reported to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits histone deacetylases, leading to increased acetylation of histones and subsequent changes in gene expression . This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, this compound acts as a chemical chaperone, stabilizing protein conformation and preventing aggregation . It also facilitates the excretion of toxic ammonia by conjugating with glutamine to form phenylacetylglutamine, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its efficacy can diminish with prolonged exposure to light and air . Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, although some degradation may occur . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged modulation of gene expression and protein folding .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver and kidneys through beta-oxidation to form phenylacetate . Phenylacetate is then conjugated with glutamine to produce phenylacetylglutamine, which is excreted in the urine . This metabolic pathway highlights the compound’s role in detoxification processes, particularly in the context of ammonia excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolism . It is then distributed to other tissues, including the kidneys and brain . The presence of specific transporters facilitates the compound’s uptake and distribution, ensuring its availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Post-translational modifications, such as acetylation, can direct this compound to specific cellular compartments, enhancing its efficacy in modulating gene expression and protein folding . This subcellular localization is crucial for the compound’s role in maintaining cellular homeostasis and preventing disease progression.

Comparison with Similar Compounds

Comparison: 3-Phenylbutyric acid is unique due to its specific substitution pattern and its ability to act as an ammonia scavenger and histone deacetylase inhibitor. This makes it particularly useful in medical applications for treating metabolic disorders and potential cancer therapies .

Properties

IUPAC Name

3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWMYILWXCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863421
Record name 3-Phenylbutanoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Phenylbutyric acid
Source Human Metabolome Database (HMDB)
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CAS No.

4593-90-2, 772-17-8
Record name 3-Phenylbutyric acid
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Record name 3-Phenylbutyric acid
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Record name 3-Phenylbutyric acid
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Melting Point

39 - 37 °C
Record name 3-Phenylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

As presented in the following reaction formula, n-butyllithium (n-BuLi; 428 mL, 1.07 mol) was added dropwise at −78° C. to −65° C. to a mixture of bromobenzene (166 g, 1.07 mol) in tetrahydrofuran (THF; 500 mL), followed by stirring at −78° C. for 0.5 hours. Then, (E)-but-2-enoic acid (46 g, 0.53 mol) was added dropwise to the resulting mixture. After the completion of reaction, the mixture was treated with hydrochloric acid so that the pH thereof was adjusted to 1.0, and then extracted twice with 500 mL of dichloromethane (DCM). The combined organic phase was dried and concentrated with magnesium sulfate to give a crude product, which was purified by column chromatography (using 300 g of silica gel (product of Merck Co., Ltd.) to give 3-phenylbutanoic acid (52 g, yield: 60%) as a yellow liquid.
Quantity
428 mL
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.32 g (2 mmoles) of (Z)-3-methylcinnamic acid and 20 ml of methanol. Then, 2.9 mg (0.0034 mmole) of Ru((+)BINAP)-(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 70 hours at a hydrogen pressure of 104 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.32 g of 3-phenylbutyric acid. The yield was 100%.
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 3-Phenylbutyric acid is C10H12O2, and its molecular weight is 164.20 g/mol.

A: Yes, [] reports 13C NMR spectral assignments for this compound, providing valuable insights into its structure.

ANone: Yes, this compound possesses a chiral center, resulting in two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid.

A: Research on the bacterium Rhodococcus rhodochrous PB1 demonstrates enantioselective metabolism, with only the (R)-enantiomer supporting bacterial growth. [] Interestingly, the (S)-enantiomer undergoes cometabolic transformation in the presence of the (R)-enantiomer. [] This highlights the significance of chirality in biological systems and potential applications.

A: Studies using Pseudomonas sp. reveal two distinct degradation pathways for this compound. [] One involves initial oxidation of the benzene ring, leading to the formation of 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB) and its subsequent meta-cleavage product. [] The other pathway involves initial oxidation of the side chain. []

ANone: Research on Trichosporon asahii B1 biofilms identifies several metabolites during this compound degradation, including:

  • Acetophenone []
  • Benzoic acid []
  • 2,3-Dihydroxybenzoic acid []
  • β-Methylcinnamic acid []
  • 2-Phenylpropionic acid []
  • 5-Phenylhexanoic acid []

A: Several synthetic routes have been explored for this compound. One method utilizes the reaction of benzaldehyde and ethyl acetoacetate to obtain 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester, which is subsequently converted to this compound through a series of steps. []

A: Yes, enantioselective synthesis of (S,S)-2-Amino-3-phenylbutyric acid has been achieved. [] Additionally, lipase-catalyzed kinetic resolution has been explored for separating the enantiomers. [] One study successfully achieved the resolution of this compound using lipase from Burkholderia cepacia (Chirazyme L1). []

ANone: Research highlights the potential of this compound derivatives in various fields:

  • Analgesics: Synthesis of 1-Phenyl-2-thiobarbituric acid derivatives, structurally related to this compound, has been investigated for potential analgesic activity. []
  • Pesticides: Ar-todomatuic acid, a derivative of this compound, exhibits juvenile hormone activity and holds promise as a third-generation pesticide. []

ANone: Future research could focus on:

  • Investigating the therapeutic potential of this compound and its analogs, considering the GABA analog, Phenibut (4-amino-3-phenylbutyric acid). []

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